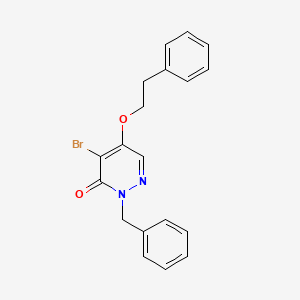

2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one

Description

2-Benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2, a bromine atom at position 4, and a phenethoxy substituent at position 4. Pyridazinones are nitrogen-containing heterocycles with diverse pharmacological and agrochemical applications, often modulated by substituent patterns. The bromine atom at position 4 may enhance electrophilic reactivity, while the phenethoxy group contributes steric bulk and lipophilicity, influencing solubility and bioavailability .

Properties

CAS No. |

565156-98-1 |

|---|---|

Molecular Formula |

C19H17BrN2O2 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

2-benzyl-4-bromo-5-(2-phenylethoxy)pyridazin-3-one |

InChI |

InChI=1S/C19H17BrN2O2/c20-18-17(24-12-11-15-7-3-1-4-8-15)13-21-22(19(18)23)14-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2 |

InChI Key |

LITJOHNZWPWNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Br |

Origin of Product |

United States |

Biological Activity

2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and bromo-substituted precursors under controlled conditions. The synthetic pathway often includes:

- Formation of Pyridazine Ring : Utilizing 4-bromo derivatives and phenethylamine to construct the pyridazine core.

- Substitution Reactions : Introducing benzyl and phenethoxy groups through electrophilic aromatic substitution or nucleophilic attacks.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the substituents on the pyridazine ring can enhance antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 10.5 |

| Similar Derivative A | A549 (Lung) | 7.17 |

| Similar Derivative B | MCF-7 (Breast) | 2.93 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against specific cancer types.

Receptor Modulation

The compound's structure suggests potential interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. N-benzyl substitutions in related compounds have been shown to influence binding affinity and selectivity significantly:

- Binding Affinity : Variations at the N-benzyl position can enhance receptor interaction.

- Agonist Activity : Studies indicate that certain derivatives can act as agonists, promoting receptor activation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. The following factors have been identified as influential:

- Electron-Withdrawing Groups : The presence of bromine increases lipophilicity and enhances biological activity.

- Substituent Positioning : Changes in the position of substituents on the benzyl or phenethyl moieties can lead to varying degrees of potency.

Case Studies

- Study on Antiproliferative Effects : A study demonstrated that compounds with a para-bromine substitution exhibited higher activity against U-937 cells compared to their unsubstituted counterparts, indicating that halogenation plays a critical role in enhancing anticancer properties .

- Receptor Binding Studies : Another investigation into N-benzyl substituted phenethylamines revealed that slight modifications in substituent positions could lead to profound changes in binding affinity for serotonin receptors, suggesting a delicate balance between structure and function .

Comparison with Similar Compounds

Target Compound :

- The phenethoxy group at position 5 enhances lipophilicity (predicted LogP > 3.0) compared to smaller substituents.

Comparison Compounds :

5-Bromo-2-(4-fluorophenyl)-4-methoxy-pyridazin-3(2H)-one (): Bromine at position 5 instead of 4 reduces steric hindrance near the reactive pyridazinone core. Methoxy (electron-donating) at position 4 vs. bromine (electron-withdrawing) in the target compound alters electronic density, affecting reactivity in cross-coupling reactions. Lower molecular weight (299.10 g/mol) and LogP (2.2) compared to the target compound (estimated MW ~380 g/mol) due to the absence of bulky benzyl/phenethoxy groups .

2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one (): Bromine is part of a flexible pentyl chain at position 2, contrasting with the rigid benzyl group in the target compound. Chlorine at position 4 vs. bromine: Chlorine’s smaller size and lower electronegativity may reduce steric and electronic effects. A 4-methoxyphenyl ethylamino group at position 5 introduces hydrogen-bonding capacity, differing from the non-polar phenethoxy group in the target compound .

Comparison :

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (): Prepared using K₂CO₃ and alkyl halides in acetone. The target compound may follow a similar protocol but requires brominated intermediates .

- Transition Metal-Free Synthesis (): Unlike metal-catalyzed routes for isoquinolinones, pyridazinones like the target compound typically rely on halogenation and alkylation steps without heavy metals, aligning with simpler methodologies .

Structural and Crystallographic Features

Target Compound: No crystal data provided, but steric effects from benzyl and phenethoxy groups likely result in a non-planar structure, reducing π-stacking interactions.

Key Observations :

- Substitutions at position 5 (phenethoxy vs. methoxy/ethylamino) significantly impact hydrogen-bonding capacity and steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.